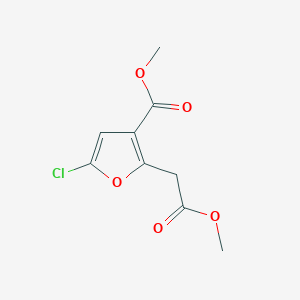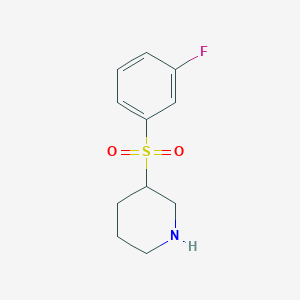
Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate is an organic compound with a complex structure, featuring a cyano group, a nitro group, and a phenylacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Specific details about the synthetic routes and reaction conditions can be found in various patents and scientific literature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions is crucial to achieving high purity and yield in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. The conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice being critical factors .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of various oxidized products .
Aplicaciones Científicas De Investigación
Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The cyano and nitro groups play a crucial role in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate
- Methyl 2-(3-cyano-4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetate
- Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate
Uniqueness
Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C16H12N2O4 |
|---|---|
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate |
InChI |
InChI=1S/C16H12N2O4/c1-22-16(19)15(11-5-3-2-4-6-11)12-7-8-14(18(20)21)13(9-12)10-17/h2-9,15H,1H3 |
Clave InChI |
SUYPKEHRXOZQDE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CC=CC=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride](/img/structure/B12089346.png)
![1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt)](/img/structure/B12089355.png)
![1-Propanol, 3,3'-[(2-methylpropyl)phosphinylidene]bis-](/img/structure/B12089357.png)
![Benzoic acid, 2-[(2-iodophenyl)amino]-](/img/structure/B12089375.png)
![(1R,2S,5R,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B12089377.png)


![Boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]-](/img/structure/B12089389.png)




